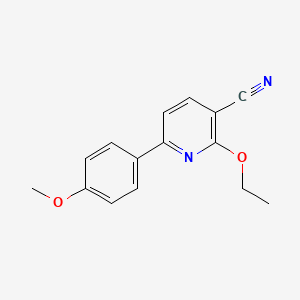
2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
- C-H···O and C-H···N Interactions : The structure of pyridine derivatives, including a similar compound 2-ethoxy-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, shows significant C-H···N and C-H···O interactions, influencing the overall molecular interaction patterns and stability (Vishnupriya et al., 2014).
Non-linear Optical Properties
- Optical Properties : 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile, a structurally related compound, has been analyzed for its non-linear optical properties, indicating potential applications in optical materials (Palani et al., 2004).
Applications in Supramolecular Chemistry
- Supramolecular Motifs : The simple replacement of substituents in pyridine derivatives can lead to various supramolecular motifs, thereby offering a wide range of applications in the field of supramolecular chemistry (Vishnupriya et al., 2014).
Potential in Drug Discovery
- Drug-like Behaviors and Molecular Docking : Although specific applications in drug discovery for 2-Ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile are not directly mentioned, related compounds have been studied for their drug-like behaviors and molecular docking in the context of SARS CoV-2, suggesting potential avenues for pharmaceutical research (Venkateshan et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Properties : Pyridine derivatives have shown promising results as corrosion inhibitors, which might be a relevant application area for this compound as well (Ansari et al., 2015).
Mecanismo De Acción
Target of Action
It’s known that pyridine derivatives have a wide range of biological effects such as anti-microbial, antitumor, and antioxidant properties .
Mode of Action
It’s known that pyridine derivatives can interact with various biochemical targets due to their orthogonal functional groups .
Biochemical Pathways
It’s known that pyridine derivatives can affect a wide range of biochemical pathways due to their diverse biological effects .
Result of Action
It’s known that pyridine derivatives can have diverse biological effects, including anti-microbial, antitumor, and antioxidant properties .
Propiedades
IUPAC Name |
2-ethoxy-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-19-15-12(10-16)6-9-14(17-15)11-4-7-13(18-2)8-5-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSVWZYEHAPTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

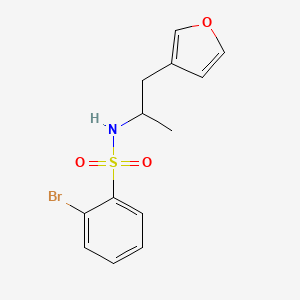
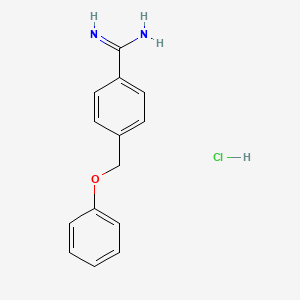
![4-({4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2856711.png)
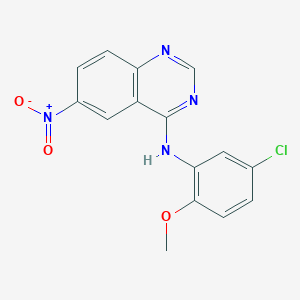
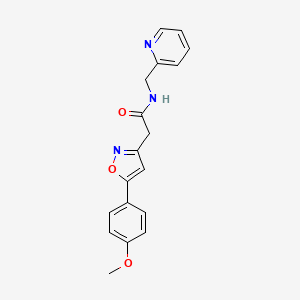

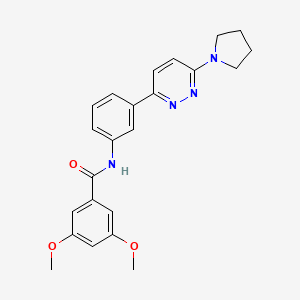
![3-(4-chlorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2856721.png)
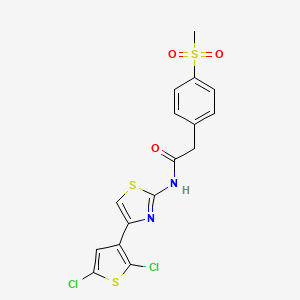
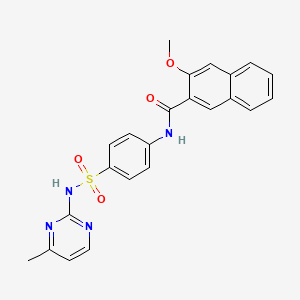
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride](/img/structure/B2856724.png)
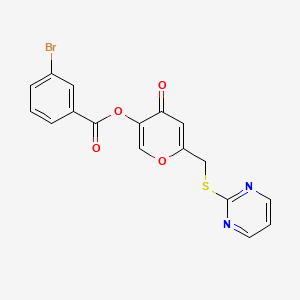
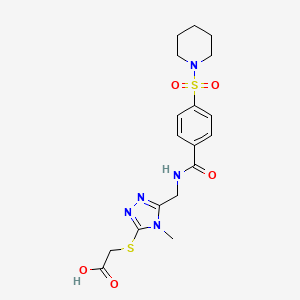
![1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2856727.png)